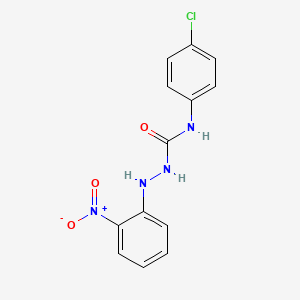
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to a hydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide typically involves the reaction of 4-chloroaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with hydrazine hydrate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The hydrazine moiety can be oxidized to form azo compounds using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: Formation of N-(4-aminophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of azo compounds.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or cell cycle arrest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chlorophenyl)-2-(2-aminophenyl)hydrazinecarboxamide
- N-(4-bromophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide
- N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxylate
Uniqueness
N-(4-chlorophenyl)-2-(2-nitrophenyl)hydrazinecarboxamide is unique due to the presence of both a chlorophenyl and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H11ClN4O3 |
|---|---|
Poids moléculaire |
306.70 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(2-nitroanilino)urea |
InChI |
InChI=1S/C13H11ClN4O3/c14-9-5-7-10(8-6-9)15-13(19)17-16-11-3-1-2-4-12(11)18(20)21/h1-8,16H,(H2,15,17,19) |
Clé InChI |
OISCHZIBTPGMOX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NNC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B15149460.png)
![2-[(4-Phenylbutyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B15149473.png)
![N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)
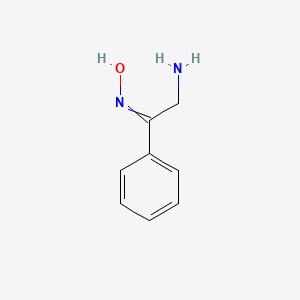
![N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B15149494.png)
![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)
![2-benzyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B15149504.png)

![N-{[3-(butanoylamino)phenyl]carbamothioyl}-3-(2-methylpropoxy)benzamide](/img/structure/B15149510.png)
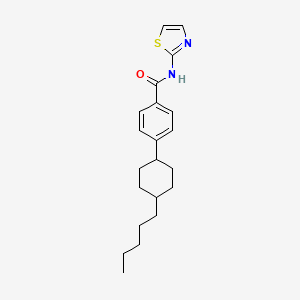
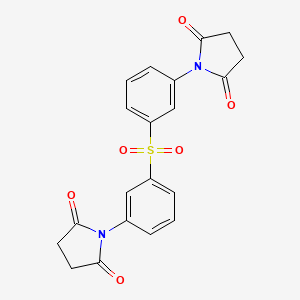
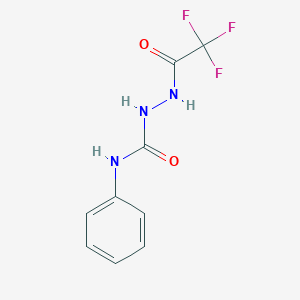
![4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B15149519.png)
![(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B15149521.png)
